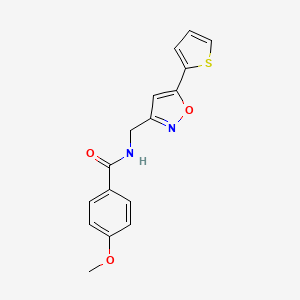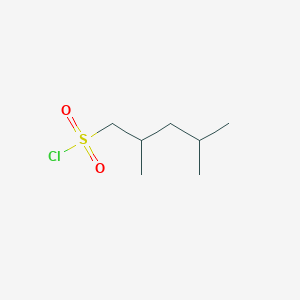
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, also known as BPI, is a chemical compound that has been widely used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide involves the binding of the compound to the extracellular surface of ion channels, which results in the inhibition of ion flow through the channel. This inhibition is dependent on the concentration of 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, as well as the specific ion channel being targeted.
Biochemical and Physiological Effects:
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has been shown to have a number of biochemical and physiological effects, including the regulation of insulin secretion, the modulation of cardiac function, and the inhibition of cell proliferation. 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide in lab experiments is its high selectivity for certain ion channels, which allows for the specific targeting of these channels without affecting other channels. However, 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has also been shown to have limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are a number of future directions for research on 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide, including the development of more potent and selective analogs, the investigation of the compound's potential therapeutic applications, and the exploration of its role in various physiological processes. Additionally, further research is needed to understand the mechanisms underlying 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide's neuroprotective effects and to identify potential applications for the treatment of neurological disorders.
In conclusion, 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is a chemical compound that has been widely used in scientific research for its various applications. Its selectivity for certain ion channels makes it a valuable tool for studying the function and regulation of these channels, and its potential therapeutic applications make it an area of active research. While there are potential limitations to its use, the future directions for research on 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide are numerous and promising.
Métodos De Síntesis
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide can be synthesized through a multistep process that involves the reaction of 4-bromophenol with epichlorohydrin, followed by the reaction of the resulting product with N-methylmorpholine and iodomethane. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has been widely used in scientific research as a tool to study the function and regulation of ion channels. It has been shown to selectively block the activity of certain ion channels, such as the inward-rectifying potassium channel, which plays a critical role in regulating the electrical activity of cells. 4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has also been used to study the role of ion channels in various physiological processes, such as insulin secretion and cardiac function.
Propiedades
IUPAC Name |
1-(4-bromophenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrNO3.HI/c1-16(6-8-18-9-7-16)10-13(17)11-19-14-4-2-12(15)3-5-14;/h2-5,13,17H,6-11H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBGMTJBICIITD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CC(COC2=CC=C(C=C2)Br)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-Bromophenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2619120.png)


![3-(2-chloro-6-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2619126.png)
![5,5,7,7-Tetramethyl-1,6-dioxaspiro[2.5]octane](/img/structure/B2619127.png)



![3-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2619132.png)

![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)
![2-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2619137.png)
![(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)hydrazine](/img/structure/B2619138.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2619141.png)